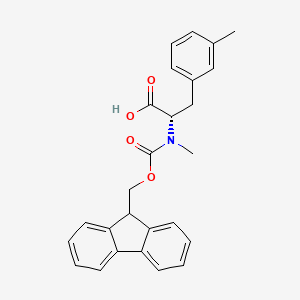

Fmoc-N-Methyl-L-Phe(3-Me)-OH

Description

BenchChem offers high-quality Fmoc-N-Methyl-L-Phe(3-Me)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Methyl-L-Phe(3-Me)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-8-7-9-18(14-17)15-24(25(28)29)27(2)26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGUMODHJCZLQN-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Fmoc-N-Methyl-L-Phe(3-Me)-OH

Advanced Building Block for Peptidomimetic Design[1]

Executive Summary

Fmoc-N-Methyl-L-Phe(3-Me)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-3-methyl-L-phenylalanine) is a highly specialized amino acid derivative used in the synthesis of proteolytic-resistant peptidomimetics.[1] By combining backbone N-methylation with side-chain steric tuning (3-methyl substitution), this compound serves a dual purpose: it restricts conformational freedom to lock bioactive geometries and enhances pharmacokinetic profiles by shielding the peptide backbone from enzymatic degradation.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, mechanistic utility in drug discovery, and rigorous protocols for its incorporation via Solid Phase Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound represents a convergence of two critical modification strategies: N-methylation (for backbone modification) and meta-substitution (for side-chain optimization).[1]

| Property | Specification |

| Full Name | N-α-Fmoc-N-α-methyl-3-methyl-L-phenylalanine |

| Common Abbreviation | Fmoc-N-Me-Phe(3-Me)-OH |

| Molecular Formula | C₂₆H₂₅NO₄ (Estimated based on structure) |

| Molecular Weight | ~415.48 g/mol |

| Protecting Group | Fmoc (Base-labile) |

| Solubility | Soluble in DMF, NMP, DCM; Insoluble in Water |

| Appearance | White to off-white powder |

| Storage | -20°C, Desiccated (Hygroscopic) |

Structural Significance[1][2]

-

N-Methylation: The replacement of the amide proton with a methyl group removes a hydrogen bond donor, lowering the energy barrier for cis/trans isomerization of the peptide bond. This often induces a cis-peptide bond configuration, favoring turn structures (e.g., β-turns) essential for receptor binding.[1]

-

3-Methyl (Meta) Substitution: The methyl group at the meta position of the phenyl ring introduces specific steric bulk and hydrophobicity.[1][2] Unlike para-substitution, which extends the pharmacophore, meta-substitution widens the side-chain profile, often used to fill hydrophobic pockets in GPCRs or disrupt pi-stacking in aggregation-prone sequences.

Mechanistic Utility in Drug Development[5][7]

2.1. Proteolytic Stability

Peptides containing N-methylated residues are highly resistant to proteases (e.g., chymotrypsin, pepsin).[1][2] The N-methyl group sterically hinders the approach of the proteolytic enzyme's active site to the scissile bond.

2.2. Membrane Permeability

Standard peptides are often too polar to cross the Blood-Brain Barrier (BBB) or cell membranes passively.[1][2] N-methylation masks the polarity of the backbone amide, increasing lipophilicity and enabling passive transport. The addition of the 3-methyl group further increases the logP, enhancing membrane partitioning.

2.3. Conformational Control

The graph below illustrates how N-methylation alters the energetic landscape of the peptide bond, facilitating the adoption of bioactive conformations.[3]

Experimental Protocols: Solid Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-N-Me-Phe(3-Me)-OH into a peptide sequence presents specific challenges. The N-methyl group creates significant steric hindrance, making both the acylation of this residue and the acylation onto this residue difficult.[4]

3.1. Coupling Protocol (The "Difficult Coupling")

Challenge: Standard reagents like HBTU or HOBt often result in incomplete coupling or deletion sequences when dealing with N-methylated amino acids.[1][2]

Recommended Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1][2]

-

Additives: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization.[1][2]

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 minutes.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[1][2][5] Note: N-methylated residues are prone to diketopiperazine (DKP) formation if left deprotected at the dipeptide stage.[1][2] Proceed immediately to the next coupling.

-

Activation (Pre-activation is critical):

-

Coupling:

-

Monitoring:

3.2. Coupling the Next Amino Acid (The "N-Me Bottleneck")

Coupling an amino acid onto the N-terminal secondary amine of Fmoc-N-Me-Phe(3-Me)-OH is the most challenging step due to extreme steric crowding.[1]

-

Reagent Switch: Use PyBroP or PyAOP instead of HATU for this specific step if HATU fails. Acid chlorides (generated via triphosgene) are the "nuclear option" for extremely difficult couplings.[1][2]

-

Double Coupling: Perform the coupling twice with fresh reagents.[1][2]

3.3. SPPS Workflow Diagram

References

-

Chatterjee, J., et al. (2008).[1][2][4] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link[1][2]

-

Biron, E., et al. (2006).[1][2] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link[1][2]

-

Teixidó, M., et al. (2005).[1][2] Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of the American Chemical Society.[1][2][4] Link[1][2]

-

White, C.J., & Yudin, A.K. (2011).[1][2] Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link

-

Sigma-Aldrich/Merck. Fmoc-N-Me-Phe-OH Product Specification. (Base structural reference). Link[1][2]

Sources

Fmoc-N-Methyl-L-Phe(3-Me)-OH chemical properties

Technical Monograph: Fmoc-N-Methyl-L-Phe(3-Me)-OH Advanced Peptidomimetic Design & Solid-Phase Integration

Executive Summary

Fmoc-N-Methyl-L-Phe(3-Me)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-3-methyl-L-phenylalanine) represents a high-value, dual-modified amino acid building block used in the rational design of proteolytic-resistant peptides and peptidomimetics. By combining N-methylation with meta-substitution on the phenyl ring, this residue offers a unique synergistic effect: the N-methyl group imposes backbone conformational constraints (favoring cis-amide bonds) and enhances membrane permeability, while the 3-methyl group restricts side-chain rotameric freedom, locking the pharmacophore into bioactive conformations. This guide details the physicochemical properties, synthesis strategies, and critical solid-phase peptide synthesis (SPPS) protocols required to successfully incorporate this sterically demanding residue.

Physicochemical Profile & Structural Analysis

Unlike standard amino acids, Fmoc-N-Methyl-L-Phe(3-Me)-OH is rarely a stock catalog item; it is typically a custom-synthesized derivative. Its properties are derived from its parent scaffolds, Fmoc-N-Me-Phe-OH and Fmoc-Phe(3-Me)-OH.

Table 1: Chemical Specifications

| Property | Specification | Notes |

| Chemical Name | Fmoc-N-Methyl-3-methyl-L-phenylalanine | |

| Predicted Formula | C₂₆H₂₅NO₄ | Derived from Fmoc-N-Me-Phe (C₂₅H₂₃NO₄) + CH₂ |

| Molecular Weight | ~415.49 g/mol | |

| CAS Number | Not Standardized | Custom synthesis often required; analogs: 77128-73-5 (N-Me-Phe) |

| Solubility | Soluble in DMF, NMP, DCM | Hydrophobic character requires organic solvents |

| Protecting Group | Fmoc (Base labile) | Removed by 20% Piperidine in DMF |

| Chirality | L-Configuration | Susceptible to racemization during activation if not controlled |

Structural Logic:

-

N-Methylation: Removes the hydrogen bond donor from the amide backbone, lowering desolvation energy and improving passive membrane permeability. It also introduces steric clash that favors the cis isomer of the preceding peptide bond.

-

3-Methyl (Meta) Substitution: Adds lipophilic bulk to the aromatic ring. In receptor binding (e.g., GPCRs), this methyl group can probe hydrophobic pockets or enforce specific side-chain angles (

) that unsubstituted phenylalanine cannot access.

Synthesis Strategy: The "Make vs. Buy" Decision

Due to limited commercial availability, researchers often synthesize this building block in-house. The most robust route utilizes the Freidinger Lactam or Oxazolidinone method to install the N-methyl group without racemization, or the Biron-Kessler solid-phase method.

Recommended Protocol: Biron-Kessler Solid-Phase N-Methylation

This method allows for the preparation of the N-methylated derivative directly on-resin or as a building block precursor.

-

Load Resin: Load Fmoc-Phe(3-Me)-OH onto 2-Chlorotrityl chloride resin.

-

Protect (Activation): Treat with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine. This renders the N-H proton acidic.[1][2]

-

Methylate: React with DBU and Dimethyl sulfate (DMS) or Methyl Iodide. The sulfonamide facilitates clean mono-methylation.

-

Deprotect: Remove the o-NBS group using Mercaptoethanol and DBU .

-

Cleave: Cleave from resin (if making the building block) using mild acid (1% TFA/DCM) to retain the Fmoc group (if Fmoc was re-introduced) or use the free amine for subsequent coupling.

SPPS Integration: Overcoming Steric Hindrance

Coupling onto an N-methylated residue or coupling an N-methylated residue is notoriously difficult due to steric hindrance. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Critical Protocol: High-Efficiency Coupling

Reagents of Choice:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is essential as an additive to suppress racemization and accelerate reaction.

-

Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.

Step-by-Step Methodology:

-

Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min.

-

Activation Cocktail:

-

Dissolve Fmoc-N-Methyl-L-Phe(3-Me)-OH (4 eq) in DMF.

-

Add HATU (3.9 eq) and HOAt (4 eq).

-

Add DIEA (8 eq) immediately before adding to resin.

-

-

Coupling Reaction:

-

Incubate for 2 hours at room temperature.

-

Optimization: For difficult sequences, use Microwave Irradiation (75°C, 25 Watts) for 10 minutes.

-

-

Monitoring: Standard Kaiser test (ninhydrin) will not work on secondary amines (N-methyl). Use the Chloranil Test or Malachite Green Test to verify coupling completion.

-

Double Coupling: If the test is positive (blue/green particles), repeat the coupling step.

Visualization: The Steric Coupling Workflow

The following diagram illustrates the decision logic for coupling this sterically hindered residue.

Figure 1: Decision matrix for coupling sterically hindered N-methylated amino acids in SPPS.

Applications in Drug Discovery

The incorporation of Fmoc-N-Methyl-L-Phe(3-Me)-OH is driven by specific medicinal chemistry goals:

-

Proteolytic Stability: The N-methyl group blocks the access of proteases (like chymotrypsin) that typically cleave at the C-terminal side of phenylalanine, significantly extending plasma half-life (

). -

Conformational Locking:

-

The 3-methyl group restricts rotation around the

bond ( -

This is particularly useful in designing Somatostatin analogs or Opioid receptor ligands where the phenyl ring orientation is critical for receptor activation vs. antagonism.

-

-

Hydrophobic Packing: In fragment-based drug design, the extra methyl group can fill small hydrophobic voids in the binding pocket that a standard Phenylalanine cannot, potentially increasing potency by 10-100 fold.

References

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

-

Sigma-Aldrich. Fmoc-N-Me-Phe-OH Product Specification & Safety Data Sheet.

-

Bachem. Peptide Synthesis Guide: Coupling Reagents & Additives.

-

ChemicalBook. Fmoc-N-Methyl-L-Phenylalanine Properties and CAS Data.

Sources

Technical Guide: Synthesis of Fmoc-N-Methyl-L-Phe(3-Me)-OH

Executive Summary

This technical guide details the synthesis of Fmoc-N-Methyl-L-Phenylalanine(3-Methyl)-OH , a critical building block for peptide therapeutics requiring enhanced proteolytic stability and membrane permeability.[1]

While standard N-methylation (e.g., via methyl iodide) often leads to racemization or over-methylation, this protocol utilizes the Freidinger Oxazolidinone Method . This route is selected for its rigorous maintenance of optical purity (enantiomeric excess >99%) and regioselectivity. The workflow proceeds via the condensation of commercially available Fmoc-L-Phe(3-Me)-OH with paraformaldehyde to form a stable oxazolidinone intermediate, followed by reductive ring opening using triethylsilane (TES) and trifluoroacetic acid (TFA).[1]

Target Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.

Strategic Retrosynthesis & Rationale

The synthesis is designed to overcome the steric hindrance of the 3-methyl group on the phenyl ring while preventing racemization at the

Why the Oxazolidinone Route?

-

Chirality Preservation: Direct alkylation of Fmoc-amino acids using basic conditions (NaH/MeI) risks deprotonating the

-proton, leading to racemization.[1] The oxazolidinone ring "locks" the conformation and protects the carboxyl group simultaneously. -

Mono-methylation: The ring structure physically prevents the addition of a second methyl group, ensuring exclusively mono-N-methylation.[1]

-

Scalability: This method avoids expensive noble metal catalysts (like those used in reductive amination with Pd/C) and uses standard laboratory reagents.

Reaction Pathway Visualization

The following diagram outlines the chemical transformation logic.

Caption: Figure 1. The 2-step Freidinger cyclization and reductive cleavage pathway.

Materials & Critical Quality Attributes (CQA)

| Reagent | Grade/Spec | Purpose | Critical Note |

| Fmoc-L-Phe(3-Me)-OH | >98% chiral purity | Precursor | Ensure 3-methyl isomer (meta), not 4-methyl.[1] |

| Paraformaldehyde | Reagent Grade | C1 Source | Must be dry; water inhibits cyclization.[1] |

| p-Toluenesulfonic Acid (pTsOH) | Monohydrate | Catalyst | Use Dean-Stark trap to remove water generated.[1] |

| Triethylsilane (TES) | >98% | Reducing Agent | Fresh bottle required; silanes degrade with moisture. |

| Trifluoroacetic Acid (TFA) | HPLC Grade | Solvent/Acid | Anhydrous conditions essential for reduction. |

| Toluene | Anhydrous | Solvent | Azeotropic water removal.[1] |

Detailed Experimental Protocol

Step 1: Oxazolidinone Formation (Cyclization)

This step protects the carboxyl group and activates the amine for methylation by forming a 5-membered ring.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Loading: Add Fmoc-L-Phe(3-Me)-OH (10.0 mmol, 1.0 eq), Paraformaldehyde (30.0 mmol, 3.0 eq), and pTsOH·H2O (0.5 mmol, 0.05 eq).

-

Solvent: Suspend solids in Toluene (100 mL).

-

Reaction: Heat to reflux (bath temp ~120°C). Water will collect in the Dean-Stark trap.[1]

-

Checkpoint: The solution usually becomes clear as the reaction proceeds.

-

Duration: Reflux for 30–60 minutes. Monitor by TLC (50% EtOAc/Hexane). The product (oxazolidinone) is less polar than the starting material.

-

-

Workup:

-

Cool to room temperature (RT).

-

Wash the organic layer with 5% NaHCO3 (2 x 50 mL) and Water (1 x 50 mL).

-

Dry over MgSO4, filter, and concentrate in vacuo.

-

-

Purification: Usually not required. The crude solid (often a foam) is sufficiently pure (>95%) for the next step.

-

Yield Expectation: 90–95%.

-

Step 2: Reductive Ring Opening (N-Methylation)

This step cleaves the C-O bond of the oxazolidinone using a hydride donor (TES), resulting in the N-methyl group and regenerating the free carboxylic acid.

-

Setup: 250 mL RBF with a drying tube or N2 line.

-

Dissolution: Dissolve the crude Oxazolidinone (from Step 1) in Chloroform (CHCl3) or DCM (50 mL).

-

Acid Addition: Add Trifluoroacetic Acid (TFA) (50 mL). The solution is now 1:1 Solvent/TFA.

-

Reduction: Add Triethylsilane (TES) (30.0 mmol, 3.0 eq) slowly via syringe.

-

Observation: An exotherm may occur; mild gas evolution is possible.

-

-

Incubation: Stir at Room Temperature for 24–48 hours.

-

Workup:

-

Concentrate in vacuo to remove DCM, excess TFA, and TES.

-

Co-evaporation: Add Toluene (3 x 50 mL) and evaporate to remove trace TFA (critical for peptide coupling later).

-

Precipitation: Dissolve the oily residue in minimum Ether (Et2O) or EtOAc and precipitate by adding Hexane or Petroleum Ether.

-

-

Final Isolation: Filter the white precipitate and dry under high vacuum.

Quality Control & Characterization

Analytical Workflow

The following DOT diagram illustrates the decision tree for product release.

Caption: Figure 2. Quality Control Decision Tree for Fmoc-N-Me-Phe(3-Me)-OH.

Expected Analytical Data

-

HPLC Purity:

98.0%.[5][6] -

1H NMR (Diagnostic Signals):

-

Mass Spectrometry (ESI): [M+H]+ calc. for C26H25NO4 (approx) = Expect Mass of Fmoc-Phe(3-Me) + 14 Da.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization (Step 1) | Water in system | Ensure Paraformaldehyde is dry; check Dean-Stark function; add fresh pTsOH. |

| Low Yield in Reduction (Step 2) | Old Triethylsilane | TES oxidizes over time. Use a fresh bottle or increase equivalents to 5.0. |

| Product is an Oil/Gum | Rotamers/Solvent Trap | N-methyl amino acids often oil out due to cis/trans rotamers.[1] Triturate with cold Hexane/Ether; lyophilize from Dioxane/H2O. |

| Racemization Detected | Overheating | Ensure Step 1 reflux is not prolonged beyond 1h. Ensure Step 2 is at RT, not heated. |

References

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81.

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[1] Journal of Peptide Science, 12(3), 213–219.

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[1][6][7][8][9][10] Chemical Reviews, 104(11), 5823-5846.[1]

-

Sigma-Aldrich. Product Specification: Fmoc-N-Me-Phe-OH (Analogous Reference).[1] [1]

Sources

- 1. Fmoc-N-methyl-L-phenylalanine | 77128-73-5 [chemicalbook.com]

- 2. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 5. Fmoc-N-Me-Phe-OH ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of N-Methylated Peptides

The following technical guide is structured as a specialized support resource for researchers working with difficult N-methylated amino acid derivatives.

Executive Summary: The "Stereochemical Leak"

Why is this specific molecule failing? Fmoc-N-Methyl-L-Phe(3-Me)-OH combines three distinct challenges that create a "perfect storm" for racemization:

-

N-Methylation: The absence of the amide proton (

) prevents the formation of stabilizing hydrogen bonds. More critically, the N-methyl group significantly lowers the energy barrier for the formation of the oxazolonium ion (oxazolone) intermediate during activation. -

Electronic Activation: The 3-methyl group on the phenyl ring acts as a weak electron donor. While less critical than electron-withdrawing groups, it contributes to the overall lipophilicity and steric bulk, often requiring longer coupling times.

-

Base Sensitivity: Extended reaction times required by the steric hindrance of the N-Me group expose the activated

-carbon to base-mediated proton abstraction.

The Golden Rule: You cannot force this coupling with heat and strong base (DIPEA) without losing chiral integrity. You must switch to neutral activation or hindered weak bases .

Critical Troubleshooting Guide (Q&A)

Q1: I am using HATU/DIPEA, the standard for difficult couplings, but I see ~15% D-isomer. Why?

A: HATU is indeed powerful, but when paired with DIPEA (Diisopropylethylamine) for N-methylated amino acids, it is often too aggressive.

-

The Mechanism: DIPEA is strong enough to abstract the acidic

-proton of the activated N-methyl species, leading to the formation of the enolizable oxazolonium ion. -

The Fix: If you must use HATU, you must replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) (TMP). Collidine is a weaker base (

vs.

Q2: Can I avoid base entirely during the activation step?

A: Yes, and this is often the superior strategy.

-

The Fix: Switch to DIC (Diisopropylcarbodiimide) / Oxyma Pure .[1][2]

-

Why: Carbodiimide activation (DIC) with Oxyma creates an active ester without the need for a tertiary amine base during the activation event. This maintains a slightly acidic-to-neutral pH microenvironment, drastically reducing the rate of oxazolone formation.

Q3: My coupling yield is low. Should I increase the temperature to 50°C+?

A: Proceed with extreme caution.

-

Thermal energy accelerates both coupling and racemization. For Fmoc-N-Me-Phe(3-Me)-OH, temperatures above 40°C significantly increase the risk of epimerization.

-

Recommendation: Perform the activation at 0°C for 5 minutes, then couple at Room Temperature (RT) for a longer duration (2–4 hours) or perform a double coupling. If microwave synthesis is mandatory, limit the temperature to 50°C maximum and use Collidine as the base.

Q4: How do I detect if I have the D-isomer?

A: Standard C18 HPLC often fails to separate N-methyl diastereomers effectively.

-

Method A (Marfey’s Reagent): Hydrolyze a small resin sample, derivatize with FDAA (Marfey’s reagent), and analyze via LC-MS. This is the gold standard for absolute configuration.

-

Method B (Chiral HPLC): Use a column like Chiralpak IA or IC with a hexane/alcohol mobile phase if the peptide is protected, or a specialized C18-chiral hybrid for free peptides.

Visualizing the Failure Mode

The diagram below illustrates the competition between the desired coupling pathway and the racemization trap.

Caption: The "Oxazolone Trap." Excess base or heat pushes the Activated Ester toward the achiral Oxazolonium Ion, resulting in a 50/50 racemic mixture.

Recommended Protocols

Protocol A: The "Safe" Method (DIC/Oxyma)

Best for: Routine synthesis, minimizing racemization risk.

-

Reagents:

-

0.1 M Fmoc-N-Methyl-L-Phe(3-Me)-OH in DMF.

-

0.1 M Oxyma Pure in DMF.

-

0.1 M DIC in DMF.

-

-

Procedure:

-

Pre-mix Amino Acid and Oxyma Pure (1:1 eq) in a vial.

-

Add DIC (1 eq) to the vial.

-

Activation Time: Allow to activate for 2–3 minutes at RT (do not exceed 5 mins).

-

Add mixture to the resin.[3]

-

Coupling Time: 2 hours at RT.

-

-

Note: No tertiary base (DIPEA/Collidine) is added.

Protocol B: The "Power" Method (HATU/Collidine)

Best for: Extremely hindered sequences where DIC fails.

-

Reagents:

-

0.1 M Fmoc-N-Methyl-L-Phe(3-Me)-OH.

-

0.1 M HATU in DMF.

-

0.2 M 2,4,6-Trimethylpyridine (Collidine) in DMF.

-

-

Procedure:

-

Dissolve Amino Acid and HATU (1:0.95 eq) in DMF.

-

Add Collidine (2.0 eq). Do NOT use DIPEA.

-

Activation Time: 30 seconds to 1 minute.

-

Add immediately to resin.

-

Coupling Time: 1–2 hours.

-

Comparison of Coupling Conditions

| Parameter | Standard (Risky) | Optimized (Recommended) |

| Coupling Reagent | HBTU / HATU | DIC / Oxyma Pure or COMU |

| Base | DIPEA (DIEA) | None (for DIC) or Collidine (for HATU) |

| Solvent | DMF | DMF or NMP (NMP can increase rate but also racemization) |

| Temperature | RT to 60°C | 0°C Activation |

| Pre-activation | 5–10 mins | < 2 mins (Minimize active ester exposure) |

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

-

Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry. Link

-

Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization.[4] Journal of Organic Chemistry. Link

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[5] Link

-

Behrouz, S., et al. (2023).[3][6] Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Methods and Protocols.[1][3][7][8][9][10] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Navigating Steric Hindrance with 3-Methyl-Phenylalanine in SPPS

<_ _>

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, non-natural amino acid 3-methyl-phenylalanine into their peptide sequences. The presence of the methyl group on the phenyl ring introduces unique challenges that require specialized strategies to ensure successful synthesis.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-quality peptide products.

Understanding the Challenge: The Impact of Steric Hindrance

The core principle of SPPS involves a repeating cycle of deprotection and coupling steps to build a peptide chain on a solid support.[2][3][4] The methyl group in 3-methyl-phenylalanine, while seemingly a small modification, significantly increases the steric bulk around the amino acid's reactive centers. This steric hindrance can impede the approach of reagents, leading to a cascade of potential issues including incomplete coupling reactions, lower yields, and the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency significantly lower when incorporating 3-methyl-phenylalanine compared to standard amino acids?

A1: The primary reason for reduced coupling efficiency is the steric hindrance imposed by the methyl group on the phenyl ring. This bulkiness physically obstructs the incoming activated amino acid from efficiently reaching the deprotected N-terminus of the growing peptide chain on the resin. Standard coupling conditions are often insufficient to overcome this energy barrier, resulting in incomplete reactions.

Q2: I'm observing a significant amount of deletion sequences in my final product. What is the likely cause?

A2: Deletion sequences, where the 3-methyl-phenylalanine residue is missing, are a direct consequence of incomplete coupling. If the coupling of 3-methyl-phenylalanine is unsuccessful, the unreacted N-terminus of the peptide chain will be available to couple with the next amino acid in the sequence, leading to a peptide that is missing the intended sterically hindered residue.

Q3: Can I use standard coupling reagents like DIC/HOBt for 3-methyl-phenylalanine?

A3: While not impossible, using standard carbodiimide-based coupling reagents like DIC/HOBt for sterically hindered amino acids is often inefficient and can lead to low yields and side reactions.[5] More potent activating agents are highly recommended to overcome the steric barrier.

Q4: How does solvent choice impact the incorporation of 3-methyl-phenylalanine?

A4: Solvent choice is critical for successful SPPS, especially with challenging sequences. Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective at swelling the resin and solvating the growing peptide chain, which can help to minimize peptide aggregation and improve reagent accessibility.[6][7] In particularly difficult cases, the use of "magic mixtures" of solvents like DCM, DMF, and NMP in a 1:1:1 ratio has been shown to be beneficial.[7]

Troubleshooting Guides

Problem 1: Incomplete Coupling of 3-Methyl-Phenylalanine

Symptoms:

-

Positive Kaiser test or Bromophenol Blue test after coupling, indicating free amines.

-

Low overall yield of the final peptide.

-

Mass spectrometry data shows a significant peak corresponding to the deletion sequence.

Causality: The steric bulk of 3-methyl-phenylalanine prevents the activated carboxyl group from readily approaching the resin-bound amine, leading to an incomplete reaction within the standard timeframe.

Solutions:

1. Employ High-Potency Coupling Reagents:

Uronium/aminium-based reagents are more effective than carbodiimides for sterically hindered couplings.[8] Reagents such as HATU, HBTU, and HCTU generate highly reactive activated esters that can overcome the steric barrier more efficiently.[6]

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Key Advantages |

| HATU | Uronium | High reactivity, suitable for microwave-assisted SPPS.[6][8] |

| HBTU | Uronium | Effective for difficult couplings, widely used.[6] |

| HCTU | Uronium | Similar to HBTU but can offer improved performance in some cases. |

| COMU | Uronium | High coupling efficiency, safer handling profile.[9][10] |

| PyBOP | Phosphonium | Strong activating agent, good for hindered couplings.[6] |

2. Optimize Reaction Conditions:

-

Double Coupling: If a qualitative test indicates incomplete coupling after the initial reaction time, a second coupling with fresh reagents should be performed.[6][8]

-

Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.

-

Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate coupling reactions, especially for hindered amino acids, by providing localized heating and increasing molecular motion.[11]

Experimental Protocol: Optimized Coupling of Fmoc-3-Methyl-Phe-OH using HATU

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Perform standard Fmoc deprotection using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF (5-7 times).

-

Pre-activation: In a separate vessel, dissolve Fmoc-3-Methyl-Phe-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Bromophenol Blue test) to check for completion.

-

Double Coupling (if necessary): If the test is positive, repeat steps 4-6.

-

Washing: Thoroughly wash the resin with DMF before proceeding to the next cycle.

Diagram 1: SPPS Cycle with Troubleshooting for Steric Hindrance

Caption: Workflow for incorporating sterically hindered amino acids in SPPS.

Problem 2: Peptide Aggregation during Synthesis

Symptoms:

-

Resin clumping or shrinking.

-

Slow or incomplete deprotection and coupling reactions for subsequent amino acids.

-

Difficulty in cleaving the peptide from the resin.

Causality: The hydrophobic nature of the phenyl ring in 3-methyl-phenylalanine can contribute to inter-chain aggregation, where peptide chains on the resin interact with each other, forming secondary structures that hinder reagent access.

Solutions:

1. Use Aggregation-Disrupting Additives:

-

Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to disrupt hydrogen bonding and break up secondary structures.[6]

-

Pseudoprolines: Incorporating pseudoproline dipeptides at strategic locations in the peptide sequence can introduce a "kink" in the peptide backbone, effectively disrupting the formation of beta-sheets and other aggregates.[6][12]

2. Optimize the Solid Support:

-

Low-Loading Resins: Using a resin with a lower substitution level provides more space between the growing peptide chains, reducing the likelihood of inter-chain interactions.

-

PEG-Based Resins: Resins that incorporate polyethylene glycol (PEG) linkers can improve the solvation of the peptide chain and minimize aggregation.

Diagram 2: Mechanism of Action for Overcoming Aggregation

Caption: Strategies to mitigate peptide aggregation in SPPS.

Concluding Remarks

The successful incorporation of sterically hindered amino acids like 3-methyl-phenylalanine into synthetic peptides is achievable with careful planning and optimization of the SPPS protocol. By understanding the underlying principles of steric hindrance and employing the appropriate coupling reagents, reaction conditions, and aggregation-disrupting strategies, researchers can overcome these challenges and synthesize high-quality peptides for their research and development needs.

References

- BenchChem. (n.d.). Overcoming steric hindrance in reactions with 6-Amino-1,3-benzodioxole-5-carbaldehyde.

- BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS.

-

Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 60(12), 3701–3705. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

-

Wu, S., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Applied and Environmental Microbiology, 87(24), e01633-21. Retrieved from [Link]

-

Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 162. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Carrer, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Peptides in Aqueous and Micellar Media. Chemistry – A European Journal, 26(50), 11417-11425. Retrieved from [Link]

-

Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind 3-Methyl-L-phenylalanine: Synthesis, Properties, and Research Utility. Retrieved from [Link]

-

Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3189-3200. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 14(4), 1073–1083. Retrieved from [Link]

-

Dunne, C., et al. (2018). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 83(15), 7753-7762. Retrieved from [Link]

-

Mohamed, M. A., et al. (2014). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. International Journal of Peptide Research and Therapeutics, 20(4), 481-487. Retrieved from [Link]

-

CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

-

Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(12), 3701-3705. Retrieved from [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 162. Retrieved from [Link]

-

Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(5), 3465-3470. Retrieved from [Link]

- Chou, C., et al. (2024). Building blocks for difficult peptide synthesis and method of making thereof. (WO2024174680A1). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. youtube.com [youtube.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yield in Peptides with Fmoc-N-Methyl-L-Phe(3-Me)-OH

<_ _>

Welcome to the technical support guide for troubleshooting solid-phase peptide synthesis (SPPS) involving the sterically hindered N-methylated amino acid, Fmoc-N-Methyl-L-Phe(3-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low coupling yields, during their experiments. The content is structured in a question-and-answer format to directly address specific issues and provide actionable solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting low yields or incomplete couplings when using Fmoc-N-Methyl-L-Phe(3-Me)-OH?

A1: Low yields with this amino acid are common and primarily stem from two synergistic factors: steric hindrance and reduced nucleophilicity .

-

Steric Hindrance: The combination of the N-methyl group and the 3-methyl group on the phenylalanine ring creates significant bulk.[1][2] This bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This slow acylation reaction is a major cause of inefficient coupling.[3]

-

Reduced Nucleophilicity: The N-methyl group makes the secondary amine less nucleophilic than a primary amine. This inherent electronic property, combined with the steric challenges, means that the coupling reaction is kinetically slow and often incomplete under standard SPPS conditions.

Furthermore, if the peptide sequence is hydrophobic, on-resin aggregation can occur, physically blocking reactive sites and leading to truncated or deletion sequences.[4]

Q2: I suspect an incomplete coupling. How can I reliably confirm this?

A2: Standard monitoring methods need to be adapted for N-methylated residues.

-

The Kaiser Test (Ninhydrin Test): This test is unreliable for secondary amines and will often yield a false negative (yellow or faint color) even when the coupling is incomplete.[2] Do not rely on it to confirm the completion of a coupling to an N-methylated amino acid.

-

The Bromophenol Blue Test: This is a more reliable qualitative test for monitoring the coupling to N-methylated amino acids.[2] A positive result (blue color) indicates free amines, signifying an incomplete reaction.

-

Test Cleavage and Mass Spectrometry: The most definitive method is to perform a small-scale test cleavage of a few resin beads. Analyze the resulting crude peptide by LC-MS. The presence of a significant peak corresponding to the mass of the truncated peptide (the sequence without Fmoc-N-Methyl-L-Phe(3-Me)-OH) is clear evidence of coupling failure.

Troubleshooting & Optimization Strategies

Q3: What are the most effective coupling reagents and conditions for Fmoc-N-Methyl-L-Phe(3-Me)-OH?

A3: Standard coupling reagents like HBTU or HCTU are often less effective for such hindered couplings.[2] More potent reagents and optimized conditions are necessary to drive the reaction to completion.

-

High-Activity Coupling Reagents: Uronium/aminium salts based on the HOAt or Oxyma Pure® additives are highly recommended due to their superior reactivity.[5][6][7]

-

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is considered a gold standard for difficult couplings, including those involving N-methylated amino acids.[2][5][6]

-

COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]uronium hexafluorophosphate) is a newer generation reagent with reactivity comparable or even superior to HATU for hindered couplings and is non-explosive.[5][7]

-

-

Increased Equivalents and Time: Do not use standard stoichiometry. Increase the equivalents of the amino acid, coupling reagent, and base. A double or even triple coupling is often required.

-

First Coupling: Use 4 equivalents of Fmoc-N-Methyl-L-Phe(3-Me)-OH, 3.95 equivalents of HATU/COMU, and 8 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIEA) or 2,4,6-Collidine. Allow the reaction to proceed for at least 2-4 hours at room temperature.[2]

-

Second Coupling: If a monitoring test indicates an incomplete reaction, drain the resin and repeat the coupling with fresh reagents for another 2-4 hours.

-

The following table summarizes the recommended reagents for this challenging coupling.

| Coupling Reagent | Additive | Key Advantages | Considerations |

| HATU | HOAt | Gold standard for hindered couplings; well-documented efficacy.[2][5][6] | Expensive; potentially explosive under specific conditions. |

| COMU | OxymaPure® | High reactivity, non-explosive, byproducts are water-soluble.[5][7] | Can have limited stability in solution. |

| PyAOP | HOAt | Highly efficient due to the anchimeric assistance of the pyridine nitrogen.[6] | Similar cost and safety considerations as HATU. |

| PyBOP | HOBt | A common reagent, but may be less effective than HOAt/Oxyma-based reagents for this specific application.[6] | Less reactive for severely hindered couplings. |

Q4: Can I use heat to improve the coupling efficiency?

A4: Yes, applying heat is a highly effective strategy for overcoming the kinetic barrier of this coupling.

-

Microwave-Assisted SPPS: This is the preferred method. Microwave energy can dramatically accelerate difficult couplings of sterically hindered amino acids.[1][8][9] A typical protocol would involve coupling at a controlled temperature of 75°C for 10-20 minutes.[10]

-

Conventional Heating: If a microwave synthesizer is not available, the reaction vessel can be heated using a heating block to 40-50°C for 1-2 hours. Monitor carefully to avoid side reactions.

Below is a diagram illustrating a generalized troubleshooting workflow when encountering a low yield.

Caption: Troubleshooting workflow for low-yield Fmoc-N-Methyl-L-Phe(3-Me)-OH coupling.

Q5: If the coupling still fails, what should I do? Should I just proceed?

A5: No, do not proceed without addressing the unreacted N-terminal amines. Continuing the synthesis will result in a "deletion sequence" where the final peptide is missing the intended N-methylated residue. This impurity can be extremely difficult to separate from the desired full-length peptide during purification.

The correct procedure is capping . After a failed coupling attempt (confirmed by monitoring or test cleavage), you must permanently block the unreacted amines to prevent them from participating in subsequent coupling steps.[11][12][13]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-N-Methyl-L-Phe(3-Me)-OH

-

Resin Preparation: After the successful deprotection of the previous amino acid, wash the resin thoroughly with DMF (5 x 1 min).

-

Reagent Preparation: In a separate vessel, dissolve Fmoc-N-Methyl-L-Phe(3-Me)-OH (4 eq.), HATU or COMU (3.95 eq.), and DIEA (8 eq.) in DMF.

-

Activation: Allow the reagents to pre-activate for 2-5 minutes at room temperature.[2]

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. For microwave synthesis, react at 75°C for 20 minutes.[10]

-

Monitoring: Take a small sample of resin beads, wash them, and perform the Bromophenol Blue test.

-

Recoupling (if necessary): If the test is positive (blue), drain the reaction vessel and repeat steps 2-5.

-

Washing: Once the coupling is complete (test is negative/yellow), drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

Protocol 2: Capping of Unreacted Amines

-

Resin Washing: After the final failed coupling attempt, wash the resin with DMF (3 x 1 min).

-

Capping Solution: Prepare a fresh capping solution. A common mixture is Acetic Anhydride/Pyridine/DMF in a 1:2:7 ratio. A simpler alternative is 10% Acetic Anhydride in DMF.[11]

-

Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[11]

-

Final Wash: Drain the capping solution and wash the resin extensively with DMF (5 x 1 min) to ensure all capping reagents and byproducts are removed. The resin is now ready for the next synthesis cycle.

The diagram below illustrates the standard Fmoc-SPPS cycle and the critical point for intervention when dealing with a difficult coupling.

Caption: Modified Fmoc-SPPS cycle showing the decision point for recoupling or capping.

By implementing these targeted strategies—selecting potent coupling reagents, optimizing reaction conditions with heat and extended times, using appropriate monitoring tests, and employing a capping strategy for failures—researchers can significantly improve the success rate and final yield of peptides containing the challenging Fmoc-N-Methyl-L-Phe(3-Me)-OH residue.

References

-

Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved February 5, 2026, from [Link]

-

Hartmann, M., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved February 5, 2026, from [Link]

-

Gellman, S. H., et al. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Retrieved February 5, 2026, from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 5, 2026, from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 5, 2026, from [Link]

-

El-Faham, A., & Albericio, F. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025, August 10). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved February 5, 2026, from [Link]

-

The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 5, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved February 5, 2026, from [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025, August 7). Role of capping in peptide synthesis. Retrieved February 5, 2026, from [Link]

-

Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025, August 5). The aspartimide problem in Fmoc-based SPPS—part III. Retrieved February 5, 2026, from [Link]

-

Chemistry Stack Exchange. (2015, October 31). Why does capping after each coupling in Solid phase peptide synthesis improve the results?. Retrieved February 5, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025, August 9). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 5, 2026, from [Link]

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. peptide.com [peptide.com]

- 3. pnas.org [pnas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Validation & Comparative

Comparing Fmoc-N-Methyl-L-Phe(3-Me)-OH to Fmoc-L-Phe-OH in peptides

Executive Summary

This guide compares the standard building block Fmoc-L-Phe-OH (Native Phenylalanine) with the dual-modified analog Fmoc-N-Methyl-L-Phe(3-Me)-OH .

While native Phenylalanine (Phe) is essential for

-

N-Methylation: Enhances metabolic stability, membrane permeability, and restricts backbone conformation.[1][2][3][4][5]

-

3-Methylation (meta-Methyl): Restricts side-chain rotamers (steric lock) and probes the spatial tolerance of the receptor's hydrophobic pocket.[6]

Recommendation: Use the native Phe for initial scanning.[1] Transition to the dual-modified analog during Lead Optimization to fix bioactive conformations (SAR) and improve oral bioavailability (ADME).

Physicochemical & Functional Comparison

The following table contrasts the fundamental properties of the two building blocks.

| Feature | Fmoc-L-Phe-OH (Native) | Fmoc-N-Methyl-L-Phe(3-Me)-OH (Engineered) |

| Primary Function | Native ligand binding; Hydrophobic interaction.[6] | Conformational locking ; ADME optimization. |

| Proteolytic Stability | Low (Rapid degradation by chymotrypsin/peptidases).[1] | High (N-Me blocks peptide bond cleavage). |

| Membrane Permeability | Low (H-bond donor present).[6] | Enhanced (H-bond donor removed; higher lipophilicity). |

| Backbone Conformation | Flexible (Free rotation of | Restricted (Favors cis-amide or restricted trans). |

| Side-Chain Mobility | High rotational freedom ( | Restricted (3-Me creates steric clash with backbone). |

| Coupling Difficulty | Low (Standard HBTU/DIC protocols).[1] | High (Steric hindrance requires HATU/HOAt).[1] |

| Detection (SPPS) | UV / Ninhydrin (Blue). | UV / Chloranil or Bromophenol Blue (Secondary amine).[1] |

Strategic Application: The "Dual-Lock" Mechanism

This specific analog is a "Dual-Lock" tool. You are not just changing the hydrophobicity; you are freezing the molecular geometry.[1]

Mechanism 1: Backbone Constraint (N-Methylation)

N-methylation replaces the amide proton with a methyl group.[6] This has two effects:

-

Permeability: It removes a Hydrogen Bond Donor (HBD).[1] High HBD counts correlate with poor membrane permeability.[1] Removing it facilitates passive diffusion across the lipid bilayer [1].[1]

-

Steric Constraint: The N-methyl group clashes with the side chain of the preceding amino acid, severely restricting the Ramachandran

angles.[1] This often induces a cis-peptide bond, useful for mimicking

Mechanism 2: Side-Chain Scanning (3-Methylation)

The meta-methyl group on the phenyl ring adds bulk.[6]

-

Positive Selection: If the receptor pocket has a sub-cavity at the meta position, affinity increases (Hydrophobic Effect).[1]

-

Negative Selection: If the pocket is tight, the methyl group causes a steric clash, drastically reducing affinity.[1] This confirms the "tightness" of the binding site [3].[1]

Visualizing the Design Logic

Figure 1: Decision pathway for replacing Native Phe with the Dual-Modified Analog to address stability and conformation issues.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Integrating Fmoc-N-Methyl-L-Phe(3-Me)-OH requires deviating from standard protocols.[6] The steric bulk of the N-methyl group makes acylation difficult.[2][7]

Critical Challenges

-

Coupling of the Analog: The bulky side chain (3-Me) + N-Fmoc group makes activation slower.[6]

-

Coupling to the Analog: Once the analog is on the resin, removing the Fmoc yields a secondary amine .[1] The next amino acid struggles to couple to this sterically hindered amine [4].[1][2][7][8]

Optimized Workflow (Self-Validating)

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory.[1] Do not use HBTU/HCTU.[1]

Step-by-Step Protocol:

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Coupling the Dual-Modified Analog:

-

Mix Fmoc-N-Methyl-L-Phe(3-Me)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.[6]

-

Pre-activation: Allow to react for 1 minute before adding to resin.

-

Reaction Time: Double the standard time (e.g., 2 hours).

-

-

Deprotection:

-

20% Piperidine in DMF (2 x 10 min).

-

Validation: The UV monitor will show the fulvene adduct.[1]

-

-

Coupling the NEXT Amino Acid (The Hard Step):

SPPS Decision Diagram

Figure 2: Optimized SPPS workflow differentiating between standard and N-methylated residues.[6]

References

-

Chatterjee, J., et al. (2008).[1][2] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

-

Biron, E., et al. (2008).[1][2] "Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Implications for Peptide Design." Angewandte Chemie International Edition.

-

Seyfried, M. S., et al. (2010).[1] "N-Methylated Peptides: Synthesis and Application." Chemical Reviews.

-

Aapptec Peptide Protocols. "Solid Phase Peptide Synthesis With N-Methyl Amino Acids."

-

Sigma-Aldrich Product Data. "Fmoc-N-Me-Phe-OH Properties."

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]

- 6. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. chem.uci.edu [chem.uci.edu]

A Comparative Guide to the Structural Impact of 3-Methyl vs. 4-Methyl Phenylalanine in Peptides

For researchers, scientists, and drug development professionals, the rational design of peptides with enhanced structural stability and biological activity is a paramount objective. The incorporation of non-natural amino acids is a powerful strategy to achieve these goals. Among these, methylated phenylalanine derivatives offer a subtle yet potent means to modulate peptide conformation and function. This guide provides an in-depth comparison of the structural impact of two key isomers: 3-methyl-L-phenylalanine (3-Me-Phe) and 4-methyl-L-phenylalanine (4-Me-Phe). While direct comparative studies are not abundant, this guide synthesizes existing data and provides the theoretical framework and experimental protocols for their systematic evaluation.

Introduction: The Subtle Power of a Methyl Group

Phenylalanine, with its aromatic side chain, plays a crucial role in peptide structure through hydrophobic and π-π stacking interactions. The addition of a single methyl group to the phenyl ring, a seemingly minor modification, can have profound consequences on a peptide's properties, including:

-

Enhanced Stability: The methyl group can increase hydrophobicity, promoting more stable folded structures and potentially increasing resistance to proteolytic degradation.[1]

-

Altered Binding Affinities: The steric bulk and electronic effects of the methyl group can fine-tune interactions with biological targets.[1]

-

Conformational Restriction: The methyl group can influence the rotational freedom of the phenyl side chain, thereby biasing the peptide backbone towards specific secondary structures.

The position of this methyl group—meta (3-position) versus para (4-position)—is not trivial. It dictates the steric and electronic profile of the side chain, leading to distinct structural and functional outcomes.

Theoretical Framework: Why Position Matters

The differential impact of 3-Me-Phe and 4-Me-Phe can be understood through the interplay of steric hindrance and electronic effects.

Steric Effects: The methyl group introduces steric bulk. In the para position, this bulk is at the extremity of the side chain, which may influence long-range interactions. In the meta position, the bulk is closer to the peptide backbone, potentially exerting a more direct influence on local conformation and the rotational preference of the phenyl ring.

Electronic Effects: The methyl group is weakly electron-donating. This effect is more pronounced at the para position, influencing the quadrupole moment of the aromatic ring and potentially altering cation-π or π-π stacking interactions.

A study on methyl probes at various positions on the phenylalanine ring in a zinc finger miniprotein revealed that the stability and rotational mobility of the phenyl ring are strongly correlated with the position of the methyl group.[2] This suggests that the local environment of the modified residue is a critical determinant of the functional outcome.

Comparative Structural Analysis: Helicity, Sheet Formation, and Stability

While direct, side-by-side comparative data is limited, we can infer the likely impacts of 3-Me-Phe and 4-Me-Phe on common peptide secondary structures and overall stability.

Impact on α-Helical Structures

The incorporation of aromatic residues can either stabilize or destabilize α-helices depending on their position and interactions.[3][4] Methylation can enhance the hydrophobicity of the phenylalanine side chain, which can be a driving force for helix formation, particularly in amphipathic helices where the modified residue is in the hydrophobic face.

-

4-Methyl-Phe: The increased hydrophobicity and potential for enhanced π-π stacking interactions make 4-Me-Phe a candidate for stabilizing α-helices.[3]

-

3-Methyl-Phe: The steric bulk of the meta-methyl group could potentially restrict the χ1 dihedral angle of the side chain, which might favor or disfavor a helical conformation depending on the surrounding residues.

Experimental Data Summary:

| Modification | Peptide Context | Observed Effect on Helicity | Reference |

| Phenylalanine-Phenylalanine (i, i+4) | Ala-Lys host peptide | Increased helicity | [3] |

| α-Methyl-L-phenylalanine | H3 relaxin B-chain mimetic | Stabilization of α-helix | [4] |

Influence on β-Sheet Formation

In β-sheets, the side chains project alternately above and below the plane of the sheet. The increased hydrophobicity from methylation could enhance the packing of side chains between β-sheets, thereby stabilizing the structure.

-

4-Methyl-Phe: The extended hydrophobicity could strengthen inter-sheet packing.

-

3-Methyl-Phe: The steric hindrance of the meta-methyl group might influence the registration of β-strands, potentially promoting or disrupting sheet formation depending on the sequence context.

Proteolytic Stability

A key motivation for incorporating non-natural amino acids is to enhance resistance to proteases.[5] The methyl group can sterically hinder the approach of proteases to the peptide backbone, particularly at the cleavage site.

-

Hypothesis: Both 3-Me-Phe and 4-Me-Phe are expected to increase proteolytic stability compared to native phenylalanine. The degree of protection may vary depending on the specific protease and its substrate recognition pocket. For instance, a protease with a deep, narrow S1 pocket might be more effectively blocked by the para-methyl group, while a wider pocket might be more sensitive to the steric bulk of the meta-methyl group.

Experimental Workflows for Comparative Analysis

To empirically determine the differential impacts of 3-Me-Phe and 4-Me-Phe, a systematic experimental approach is required. This involves synthesizing peptides with each modification and then subjecting them to a battery of biophysical and biochemical assays.

Figure 1. Experimental workflow for comparing the structural impact of 3-Me-Phe and 4-Me-Phe.

Peptide Synthesis and Purification

The synthesis of peptides containing 3-Me-Phe or 4-Me-Phe is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols with the corresponding Fmoc-protected amino acid derivatives.[6]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash thoroughly with DMF.

-

Amino Acid Coupling: Activate the Fmoc-protected amino acid (Fmoc-3-Me-Phe-OH or Fmoc-4-Me-Phe-OH) with a coupling reagent (e.g., HBTU/DIPEA in DMF) and add it to the resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.[7]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[8] The characteristic spectra of α-helices, β-sheets, and random coils allow for a quantitative comparison of the conformational preferences induced by 3-Me-Phe versus 4-Me-Phe.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.[8] Ensure the buffer has low absorbance in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range from 190 to 260 nm.

-

Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25 °C). Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

Data Processing: Subtract the buffer baseline spectrum from the peptide spectra. Convert the data to mean residue ellipticity ([θ]).

-

Analysis: Analyze the spectra for characteristic features: α-helices typically show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets exhibit a negative band around 218 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure

Two-dimensional (2D) NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[1]

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Dissolve the peptide to a concentration of ~1 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O phosphate buffer, pH 6.0).

-

Data Acquisition: Acquire a suite of 2D NMR experiments, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of all protons in the peptide.

-

Structure Calculation: Use the distance restraints from the NOESY experiment as input for structure calculation software (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures.

-

Comparative Analysis: Compare the structural ensembles of the 3-Me-Phe and 4-Me-Phe containing peptides to identify differences in backbone conformation, side-chain orientation, and overall fold.

Figure 2. Workflow for 2D NMR-based peptide structure determination.

Protease Stability Assay

An HPLC-based assay can be used to quantify the rate of peptide degradation in the presence of a specific protease or in a complex biological matrix like serum.[5]

Experimental Protocol: HPLC-Based Protease Stability Assay

-

Reaction Setup: Incubate the peptide at a known concentration (e.g., 100 µM) with the protease (e.g., trypsin, chymotrypsin) or serum at 37 °C.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench the proteolytic activity by adding an acid (e.g., trifluoroacetic acid) or a protease inhibitor cocktail.

-

HPLC Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the full-length peptide peak over time.

-

Data Analysis: Plot the percentage of remaining intact peptide versus time. Fit the data to an exponential decay curve to determine the half-life (t½) of the peptide.

-

Comparison: Compare the half-lives of the 3-Me-Phe and 4-Me-Phe containing peptides to assess their relative proteolytic stability.

Conclusion and Future Directions

The positional isomerism of a methyl group on the phenylalanine side chain offers a nuanced yet powerful tool for peptide design. While 4-methylphenylalanine is more commonly utilized and is generally considered to enhance hydrophobic interactions and stability, 3-methylphenylalanine presents an alternative with a distinct steric profile that warrants further investigation. The choice between these two isomers will be highly context-dependent, influenced by the desired secondary structure, the nature of the binding pocket, and the specific proteases the peptide will encounter.

The experimental workflows detailed in this guide provide a robust framework for the direct and systematic comparison of these and other non-natural amino acids. Such empirical data is crucial for building a more comprehensive understanding of the structure-activity relationships governing modified peptides, ultimately enabling the more rational design of next-generation peptide therapeutics.

References

- Vertex AI Search. (2026). Unlocking Protein Insights: The Role of L-4-Methylphenylalanine in Structural Biology.

- Vertex AI Search. (2026). Circular Dichroism of Peptides.

- Vertex AI Search. (2026). Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Contribution of aromatic interactions to alpha-helix stability.

- Vertex AI Search. (2026). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics.

- Vertex AI Search. (2026). Fmoc-3-methyl-L-phenylalanine - Chem-Impex.

- Vertex AI Search. (2026). Establishment of an HPLC-based method to identify key proteases of proteins in vitro.

- Vertex AI Search. (2026). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows.

- Vertex AI Search. (2026). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Vertex AI Search. (2026). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

- Vertex AI Search. (2026). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Vertex AI Search. (2026). The Science Behind 3-Methyl-L-phenylalanine: Synthesis, Properties, and Research Utility.

Sources

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of aromatic interactions to alpha-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Establishment of an HPLC-based method to identify key proteases of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride | Scientific.Net [scientific.net]

- 8. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Studies & Application Guide: Fmoc-N-Methyl-L-Phe(3-Me)-OH

Executive Summary: The Dual-Constraint Advantage

Fmoc-N-Methyl-L-Phe(3-Me)-OH represents a high-precision tool in peptidomimetic drug design. Unlike standard L-Phenylalanine (Phe) or singly modified analogs, this residue introduces a dual-constraint mechanism :

-

N-Methylation: Eliminates the H-bond donor capability of the amide backbone and introduces steric clash that alters the

torsion angles, often favoring or populating the cis-amide conformer. -

3-Methyl (meta) Substitution: Restricts side-chain rotameric freedom (

) through steric interference with the peptide backbone and neighboring residues.

This guide compares the conformational impact, stability profile, and synthesis utility of this residue against its non-methylated and singly-methylated counterparts.

Part 1: Comparative Performance Analysis

The following data matrix synthesizes conformational behaviors and physicochemical properties derived from standard peptide structure-activity relationship (SAR) studies.

Table 1: Structural & Stability Comparison

| Feature | L-Phe (Baseline) | N-Me-L-Phe | L-Phe(3-Me) | N-Me-L-Phe(3-Me) |

| Backbone Conformation | Flexible (Trans >99.9%) | Semi-Rigid (Trans ~70-90% / Cis ~10-30%) | Flexible (Trans >99%) | Highly Rigid (Elevated Cis population) |

| Side-Chain Mobility | High Rotational Freedom | High | Restricted ( | Locked (Dual steric clash) |

| Proteolytic Stability | Low ( | High (Blocks N-terminal cleavage) | Moderate (Steric shield) | Superior (Synergistic protection) |

| Membrane Permeability | Low (Polar backbone) | High (Reduced H-bonding) | Low | Excellent (Lipophilic + N-Me) |

| Use Case | Native sequences | Bioavailability enhancement | Receptor selectivity (Steric fit) | Macrocyclization & Oral Availability |

Mechanistic Insight: The "Cis-Lock" Effect